![molecular formula C19H16N2O4 B4327193 4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327193.png)
4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Overview
Description
4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a chemical compound with a complex structure. It is commonly known as HPP-4382 and is a potential drug candidate for various diseases. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions for research are still being explored.
Mechanism of Action
The mechanism of action of HPP-4382 is still being investigated. It has been suggested that it may act by inhibiting specific enzymes or pathways involved in disease progression. For example, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling and is a potential target for anti-diabetic drugs.
Biochemical and Physiological Effects:
HPP-4382 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
Advantages and Limitations for Lab Experiments
HPP-4382 has several advantages for lab experiments, including its high potency and selectivity. It can be easily synthesized using different methods, and its effects can be tested in vitro and in vivo. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on HPP-4382. These include investigating its potential as a drug candidate for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, its mechanism of action and specific targets need to be further elucidated. Further studies are also needed to optimize its pharmacokinetic properties and improve its efficacy and bioavailability.
Scientific Research Applications
HPP-4382 has shown potential as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. HPP-4382 also has anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-24-15-9-12(7-8-14(15)22)13-10-16(23)25-19-17(13)18(20-21-19)11-5-3-2-4-6-11/h2-9,13,22H,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXOEWVPDDQYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)OC3=NNC(=C23)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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